Zamaporvint, also known as RXC004, is a novel chemical compound classified as an orally active and selective inhibitor of the Wnt signaling pathway. This compound has garnered attention for its potential therapeutic applications in oncology, particularly targeting cancers that depend on Wnt ligand signaling, such as colorectal and pancreatic cancers. The molecular formula of Zamaporvint is with a molecular weight of 439.39 g/mol, and it is identified by the CAS number 1900754-56-4 .
Zamaporvint primarily functions as an inhibitor of the Wnt pathway by targeting the membrane-bound o-acyltransferase Porcupine. This inhibition prevents the palmitoylation and subsequent secretion of Wnt ligands, thereby disrupting the activation of Wnt signaling pathways that are often overactive in various cancers . The compound has shown potent antiproliferative effects in cell lines dependent on Wnt ligands, indicating its potential efficacy in cancer treatment.
The mechanism by which Zamaporvint exerts its effects involves the inhibition of Wnt ligand palmitoylation. By blocking this critical post-translational modification, Zamaporvint effectively reduces the availability of active Wnt ligands that are necessary for the activation of downstream signaling pathways involved in cell proliferation and survival . This mechanism positions Zamaporvint as a promising candidate for targeted cancer therapies.
Zamaporvint exhibits several notable physical and chemical properties:
These properties suggest that Zamaporvint could be effectively formulated into various dosage forms for oral administration.
Zamaporvint is primarily being explored for its scientific uses in cancer research. Its ability to inhibit the Wnt signaling pathway opens avenues for therapeutic interventions in cancers characterized by aberrant Wnt signaling. Clinical studies are ongoing to evaluate its efficacy and safety profile in patients with colorectal and pancreatic cancers, among others .
Zamaporvint (designated RXC004 in experimental contexts) functions as a potent, selective small-molecule inhibitor targeting Porcupine, an endoplasmic reticulum-resident membrane-bound O-acyltransferase enzyme. Porcupine catalyzes the palmitoleation of Wnt ligands, a critical post-translational modification required for their secretion and functional interaction with Frizzled receptors. By inhibiting Porcupine, Zamaporvint blocks Wnt ligand palmitoylation, thereby preventing Wnt release into the extracellular matrix and subsequent activation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades. Preclinical studies confirm Zamaporvint achieves half-maximal inhibitory concentration (IC₅₀) values in the picomolar range (e.g., IC₅₀ = 64 pM in L-Wnt3a cell models), effectively suppressing β-catenin-responsive reporter gene activation [1] [9] [10]. This mechanism offers broad pathway suppression upstream of common genetic alterations (e.g., APC mutations).
Table 1: Key Effects of Porcupine Inhibition by Zamaporvint
| Target Process | Consequence of Inhibition | Downstream Impact |
|---|---|---|
| Wnt ligand palmitoylation | Blocked secretion of all Wnt ligands | Abrogated autocrine/paracrine Wnt signaling |
| Frizzled receptor binding | Prevention of Wnt-Frizzled complex formation | Inactivation of β-catenin stabilization complex |
| β-catenin translocation | Cytoplasmic retention of β-catenin | Reduced nuclear TCF/LEF-mediated transcription |
Zamaporvint exhibits a biphasic antitumor strategy:
Direct Tumor Cell Targeting: In Wnt ligand-dependent cancers (e.g., tumors with RNF43 loss-of-function or RSPO fusions), Zamaporvint induces cell cycle arrest by suppressing S-phase progression and mitotic markers like phospho-histone-H3. This correlates with downregulation of oncogenes such as c-Myc, reducing proliferation in colorectal and pancreatic cancer cell lines [1] [9].
Immune Microenvironment Reprogramming: Aberrant Wnt signaling fosters an immunosuppressive tumor microenvironment. Zamaporvint reverses this by decreasing myeloid-derived suppressor cell infiltration and increasing CD8⁺ T cell to regulatory T cell ratios. In syngeneic mouse models (e.g., B16F10 and CT26 tumors), Zamaporvint monotherapy inhibited tumor growth, and synergized with anti-PD-1 checkpoint inhibitors, confirming its role in overcoming immune evasion [1] [10].
Table 2: Dual Antitumor Mechanisms of Zamaporvint
| Mechanism | Cellular Effects | Validating Models |
|---|---|---|
| Direct Tumor Targeting | ↓ c-Myc mRNA, ↓ S-phase cells, ↑ cell cycle arrest | SNU-1411 (CRC), AsPC1 (pancreatic) xenografts |
| Immune Microenvironment Modulation | ↓ Myeloid-derived suppressor cells, ↑ CD8⁺/Treg ratio | B16F10, CT26 syngeneic models |
Zamaporvint demonstrates selective efficacy in tumors driven by upstream Wnt pathway alterations:
Zamaporvint exerts critical effects on downstream transcriptional effectors of the Wnt pathway:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1